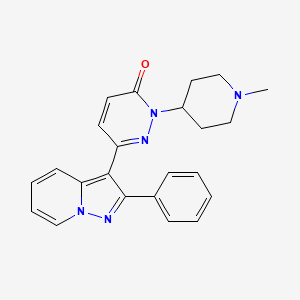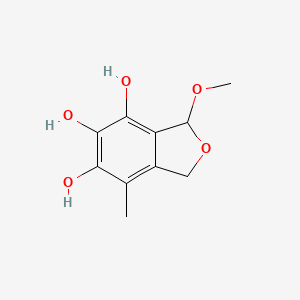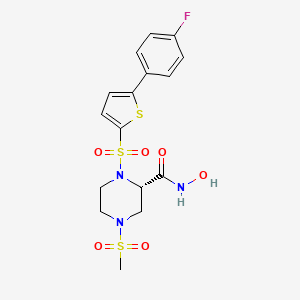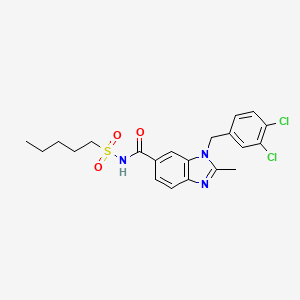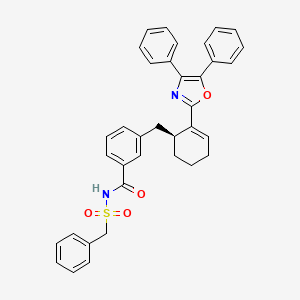
L-765314
Vue d'ensemble
Description
L-765,314 est un composé chimique connu pour son rôle d'antagoniste puissant et sélectif du sous-type de récepteur adrénergique alpha-1B . Ce composé a été principalement utilisé pour étudier le rôle des récepteurs adrénergiques alpha-1B dans la régulation de la pression artérielle . De plus, il a été étudié pour ses applications thérapeutiques potentielles dans le traitement des troubles hyperpigmentaires en régulant l'activité de la tyrosinase .
Applications De Recherche Scientifique
L-765,314 has been extensively studied for its scientific research applications, including:
Mécanisme D'action
Target of Action
L-765314, also known as phenylmethyl (2S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate, is a potent and selective antagonist of the α1B-adrenergic receptor . This receptor is a subtype of α1-adrenergic receptors, which are important regulators of blood pressure .
Mode of Action
This compound acts by binding to the α1B-adrenergic receptor, inhibiting its function . It has two displacement sites: a high-affinity site representing binding to the R1b site and a low-affinity site representing binding to the R1a site .
Biochemical Pathways
The α1B-adrenergic receptor is part of the G protein-coupled receptor family and plays a role in the regulation of blood pressure . This compound, by acting as an antagonist, inhibits the function of this receptor, affecting the downstream signaling pathways involved in blood pressure regulation .
In addition, this compound has been found to suppress melanin production by downregulating tyrosinase activity via inhibition of protein kinase C (PKC) . This suggests that it may also affect the biochemical pathways involved in melanin synthesis .
Pharmacokinetics
The pharmacokinetic properties of this compound include a mean Cmax of 1.05 μM and a half-life (t1/2) of 0.5 hours . These properties influence the bioavailability of the compound and its ability to reach its target receptors in the body .
Result of Action
The primary result of this compound’s action is the inhibition of α1B-adrenergic receptor function, which can lead to changes in blood pressure regulation . Additionally, it has been found to suppress melanin production, suggesting potential applications in the treatment of hyperpigmentary disorders .
Analyse Biochimique
Biochemical Properties
Phenylmethyl (2S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with the alpha-1B adrenergic receptor, where it acts as an antagonist . This interaction inhibits the receptor’s activity, leading to a decrease in vasoconstriction and blood pressure regulation . Additionally, phenylmethyl (2S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate has been shown to downregulate tyrosinase activity via inhibition of protein kinase C, which affects melanin production in melanocytes .
Cellular Effects
Phenylmethyl (2S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In melanocytes, this compound suppresses melanin production by downregulating tyrosinase activity without altering melanogenic gene expression . This effect is achieved through the inhibition of protein kinase C, which plays a crucial role in the regulation of tyrosinase activity . Furthermore, phenylmethyl (2S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate has been used to study the regulation of blood pressure by blocking the alpha-1B adrenergic receptor .
Molecular Mechanism
The molecular mechanism of phenylmethyl (2S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As an antagonist of the alpha-1B adrenergic receptor, this compound binds to the receptor and inhibits its activity, preventing the receptor from mediating vasoconstriction and blood pressure regulation . Additionally, phenylmethyl (2S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate inhibits protein kinase C, leading to a decrease in tyrosinase activity and melanin production in melanocytes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phenylmethyl (2S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate have been observed to change over time. The compound has shown stability in various experimental conditions, with its effects on tyrosinase activity and melanin production being dose-dependent and sustained over time . Long-term studies have indicated that phenylmethyl (2S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate does not exhibit cytotoxicity in melanocytes, making it a potential candidate for therapeutic applications .
Dosage Effects in Animal Models
In animal models, the effects of phenylmethyl (2S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate vary with different dosages. Studies have shown that the compound effectively reduces melanin production in a dose-dependent manner without causing cytotoxicity . Additionally, the compound’s ability to block the alpha-1B adrenergic receptor has been demonstrated in various animal models, with higher doses leading to more significant reductions in blood pressure . At very high doses, potential adverse effects such as hypotension and bradycardia may occur .
Metabolic Pathways
Phenylmethyl (2S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound’s inhibition of protein kinase C affects the metabolic flux of melanin production in melanocytes . Additionally, its role as an alpha-1B adrenergic receptor antagonist influences the metabolic pathways related to blood pressure regulation .
Transport and Distribution
The transport and distribution of phenylmethyl (2S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate within cells and tissues involve various transporters and binding proteins. The compound’s selective binding to the alpha-1B adrenergic receptor ensures its localization to specific tissues involved in blood pressure regulation . In melanocytes, the compound’s interaction with protein kinase C and tyrosinase affects its distribution and accumulation within the cells .
Subcellular Localization
Phenylmethyl (2S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate exhibits specific subcellular localization, which influences its activity and function. In melanocytes, the compound’s inhibition of protein kinase C and tyrosinase activity suggests its localization to the cytoplasm and melanosomes, where melanin synthesis occurs . Additionally, its binding to the alpha-1B adrenergic receptor indicates its presence in the plasma membrane of cells involved in blood pressure regulation .
Méthodes De Préparation
La synthèse du L-765,314 implique plusieurs étapes. La voie de synthèse clé comprend la formation de benzoate de (2S)-4-(4-amino-6,7-diméthoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)pipérazine-1-yle . Les conditions de réaction impliquent généralement l'utilisation de solvants organiques et de réactifs tels que l'isocyanate de tert-butyle et le chloroformiate de benzyle. Les méthodes de production industrielle du L-765,314 ne sont pas largement documentées, mais la synthèse suit généralement des procédures de laboratoire similaires avec un élargissement des volumes de réaction et une optimisation des conditions de réaction pour des rendements plus élevés.
Analyse Des Réactions Chimiques
Le L-765,314 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les agents réducteurs courants comprennent l'hydrure d'aluminium et lithium et le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du L-765,314 peut entraîner la formation de dérivés de la quinazoline, tandis que la réduction peut produire des dérivés de la pipérazine.
Applications de la recherche scientifique
Le L-765,314 a été étudié de manière approfondie pour ses applications de recherche scientifique, notamment :
Mécanisme d'action
Le L-765,314 exerce ses effets en antagonisant sélectivement le sous-type de récepteur adrénergique alpha-1B . Ce récepteur est impliqué dans la régulation de la pression artérielle et du tonus vasculaire. En bloquant le récepteur, le L-765,314 inhibe les effets vasoconstricteurs de la noradrénaline et de la phényléphrine, ce qui entraîne une vasodilatation et une diminution de la pression artérielle . De plus, il a été démontré que le L-765,314 réduisait l'activité de la tyrosinase via l'inhibition de la protéine kinase C, ce qui entraînait une réduction de la production de mélanine .
Comparaison Avec Des Composés Similaires
Le L-765,314 est unique en raison de sa forte sélectivité pour le sous-type de récepteur adrénergique alpha-1B . Les composés similaires comprennent :
Prazosin : Un antagoniste du récepteur adrénergique alpha-1 utilisé pour traiter l'hypertension et l'hyperplasie bénigne de la prostate.
Terazosin : Un autre antagoniste du récepteur adrénergique alpha-1 ayant des applications similaires à celles du prazosin.
Doxazosine : Également un antagoniste du récepteur adrénergique alpha-1 utilisé à des fins thérapeutiques similaires.
Comparé à ces composés, le L-765,314 est plus sélectif pour le sous-type alpha-1B, ce qui en fait un outil précieux pour étudier le rôle spécifique de ce récepteur dans divers processus physiologiques .
Propriétés
IUPAC Name |
benzyl (2S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N6O5/c1-27(2,3)31-24(34)20-15-32(11-12-33(20)26(35)38-16-17-9-7-6-8-10-17)25-29-19-14-22(37-5)21(36-4)13-18(19)23(28)30-25/h6-10,13-14,20H,11-12,15-16H2,1-5H3,(H,31,34)(H2,28,29,30)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWOIDCAGBKOQL-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CN(CCN1C(=O)OCC2=CC=CC=C2)C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)[C@@H]1CN(CCN1C(=O)OCC2=CC=CC=C2)C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901028767 | |
| Record name | Benzyl (2S)-4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-2-[(2-methyl-2-propanyl)carbamoyl]-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901028767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189349-50-6 | |
| Record name | Benzyl (2S)-4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-2-[(2-methyl-2-propanyl)carbamoyl]-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901028767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-765314 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR7JLF2GBM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



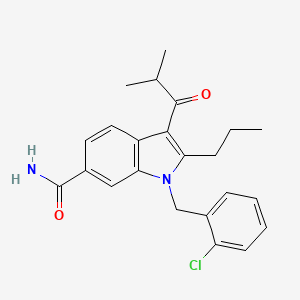

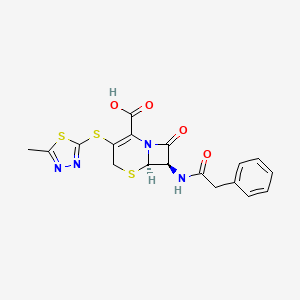
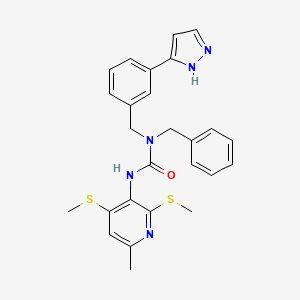

![4-[(E)-3-[[2-[[2,4-dichloro-3-[[2-methyl-4-(pyridin-2-ylmethoxy)quinolin-8-yl]oxymethyl]phenyl]-methylamino]-2-oxoethyl]amino]-3-oxoprop-1-enyl]-N-methylbenzamide](/img/structure/B1674017.png)
